molecular formula C4H10O B13813679 1,1-Ditritiobutan-1-ol

1,1-Ditritiobutan-1-ol

Cat. No.: B13813679
M. Wt: 78.14 g/mol
InChI Key: LRHPLDYGYMQRHN-UFIFXRKYSA-N
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Description

1,1-Ditritiobutan-1-ol is a chemical compound that belongs to the class of alcohols It is characterized by the presence of tritium atoms, which are isotopes of hydrogen, in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Ditritiobutan-1-ol can be synthesized through several methods. One common approach involves the tritiation of butan-1-ol, where tritium atoms replace hydrogen atoms in the molecule. This process typically requires the use of a tritium gas source and a catalyst to facilitate the exchange reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale tritiation processes. These processes are conducted in specialized facilities equipped to handle tritium safely. The production involves the use of high-purity tritium gas and advanced catalytic systems to ensure efficient and selective tritiation of butan-1-ol.

Chemical Reactions Analysis

Types of Reactions: 1,1-Ditritiobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form tritiated alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Tritiated butanal or butanoic acid.

    Reduction: Tritiated butane.

    Substitution: Tritiated butyl chloride.

Scientific Research Applications

1,1-Ditritiobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its radioactive properties.

    Biology: Employed in labeling biological molecules to track metabolic processes.

    Medicine: Utilized in radiolabeling pharmaceuticals for diagnostic imaging and therapeutic purposes.

    Industry: Applied in the synthesis of tritiated compounds for various industrial applications, including materials science and environmental studies.

Mechanism of Action

The mechanism by which 1,1-Ditritiobutan-1-ol exerts its effects is primarily through its radioactive decay. Tritium undergoes beta decay, emitting low-energy beta particles. This property makes it useful as a tracer in various applications. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical studies.

Comparison with Similar Compounds

    Butan-1-ol: A non-tritiated analog with similar chemical properties but lacks radioactive characteristics.

    Isobutanol: An isomer with a different structural arrangement, affecting its reactivity and applications.

    Tritiated Methanol: Another tritiated alcohol with different molecular size and properties.

Uniqueness: 1,1-Ditritiobutan-1-ol is unique due to the presence of tritium atoms, which impart radioactive properties. This makes it particularly valuable in applications requiring radiolabeling and tracing, distinguishing it from non-tritiated analogs and other tritiated compounds with different structures.

Properties

Molecular Formula

C4H10O

Molecular Weight

78.14 g/mol

IUPAC Name

1,1-ditritiobutan-1-ol

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4T2

InChI Key

LRHPLDYGYMQRHN-UFIFXRKYSA-N

Isomeric SMILES

[3H]C([3H])(CCC)O

Canonical SMILES

CCCCO

Origin of Product

United States

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